Rel-(2R,3S)-2-phenylazetidin-3-ol
Description
Rel-(2R,3S)-2-phenylazetidin-3-ol is a chiral azetidine derivative characterized by a four-membered azetidine ring substituted with a phenyl group at the C2 position and a hydroxyl group at the C3 position. The stereochemical descriptor "rel" indicates the relative configuration (2R,3S), which is critical for its biological activity and physicochemical properties.
Azetidines are strained four-membered heterocycles, making them conformationally rigid compared to five-membered analogs like pyrrolidines. This analog has a molecular weight of 253.34 g/mol, a density of 1.145 g/cm³, and a high boiling point (~361°C), reflecting typical azetidine stability and polarity .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2R,3S)-2-phenylazetidin-3-ol |
InChI |
InChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-,9+/m0/s1 |
InChI Key |
DABKYHXVYXFLLS-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](N1)C2=CC=CC=C2)O |
Canonical SMILES |
C1C(C(N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution Using Organic Acids
One prevalent method involves the resolution of racemic threo-3-phenylisoserine derivatives using enantiomerically pure organic acids like (+)-tartrate or (-)-dibenzoyl tartaric acid in ethanol solvent under reflux conditions. This process yields enantiomerically enriched acid amides, which are subsequently transformed into the target azetidine compound.
$$
\text{Racemic threo-3-phenylisoserine acid amides} \xrightarrow[\text{Ethanol}]{\text{Reflux}} \text{Enantiomerically pure acid amides} \quad \text{(see preparation 4)}
$$
Preparation Data:
| Resolution Agent | Solvent | Yield of Enantiomeric Acid Amide | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (-)-Dibenzoyl tartaric acid | Ethanol | 50% | >99% |
Synthesis of Key Intermediates: Azetidine Ring Formation
The core azetidine ring is constructed via a regio- and diastereoselective cyclization of suitable precursors, typically epoxides or oxiranes, with amines or related nucleophiles.
Method: Nucleophilic Ring Closure of Epoxides
A representative approach involves the reaction of substituted oxiranes with amines under basic or neutral conditions, favoring the formation of strained four-membered azetidine rings through intramolecular nucleophilic attack.
$$
\text{Nucleophilic attack of amine on epoxide} \rightarrow \text{Azetidine ring}
$$
- The regioselectivity is controlled by the nature of substituents on the epoxide. For example, benzyl or phenyl groups influence the stereochemical outcome, favoring the formation of the (2R,3S) isomer.
- The reaction conditions typically involve solvents like tetrahydrofuran (THF) at low temperatures (−78°C to room temperature).
Data Table: Azetidine Synthesis via Epoxide Ring-Closure
| Starting Material | Solvent | Temperature | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Substituted oxirane | THF | −78°C to RT | 70-90% | Diastereoselective |
Chemoenzymatic and Catalytic Approaches
Recent advances include chemoenzymatic methods for the synthesis of azetidin-3-ols, leveraging enzyme catalysis for stereoselectivity, or metal-catalyzed cyclizations.
Chemoenzymatic Synthesis
Utilizing specific glycosyltransferases or oxidoreductases, the synthesis can proceed via enzymatic oxidation or reduction steps that favor the formation of the (2R,3S) stereoisomer with high enantioselectivity.
Catalytic Cyclization
Transition-metal-free catalytic cyclizations, such as those employing lithium diisopropylamide (LDA) or potassium tert-butoxide, facilitate regio- and diastereoselective ring closure from suitable precursors. These methods are scalable and exhibit high yields with excellent stereocontrol.
Nucleophilic attack of amine on epoxide in the presence of LDA
→ Formation of azetidine ring with stereocontrol
- The regioselectivity is influenced by the choice of base and solvent, with THF being optimal.
- Kinetic control under low-temperature conditions favors the formation of the (2R,3S) isomer.
Summary of Key Data and Findings
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-2-phenylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylazetidinone, while reduction could produce phenylazetidine.
Scientific Research Applications
Rel-(2R,3S)-2-phenylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for specialty materials.
Mechanism of Action
The mechanism of action of Rel-(2R,3S)-2-phenylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between Rel-(2R,3S)-2-phenylazetidin-3-ol and structurally related compounds:
*Estimated values for this compound are based on structural analogs.
Key Observations:
- Ring Size and Strain : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines (5-membered), which may enhance reactivity or alter binding conformations in biological targets .
- Lipophilicity : The phenyl group in this compound increases lipophilicity compared to the methyl and diphenylmethyl substituents in its analog . This property could influence pharmacokinetics, such as blood-brain barrier penetration.
- pKa : The hydroxyl group’s pKa (~14–15) aligns with typical aliphatic alcohols, suggesting moderate acidity suitable for hydrogen-bond interactions in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Rel-(2R,3S)-2-phenylazetidin-3-ol, and how can reaction conditions be controlled to enhance stereochemical purity?
- Methodological Answer: The synthesis of azetidine derivatives typically involves epoxidation of precursor compounds. For example, epoxidation using m-chloroperbenzoic acid (m-CPBA) under controlled temperature (0–5°C) and inert atmosphere (N₂) can minimize side reactions and improve stereochemical purity . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of diastereomeric impurities. Reaction progress should be monitored using TLC and validated via ¹H NMR for intermediate confirmation.
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer:
- ¹H NMR and ¹³C NMR : Analyze coupling constants (e.g., J values for vicinal protons) to infer spatial arrangements. For example, trans-azetidine protons exhibit distinct splitting patterns compared to cis isomers .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions critical for stereochemical assignment .
- X-ray crystallography : Definitive proof of absolute configuration, especially for crystalline derivatives .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer: Stability studies indicate that the compound degrades under prolonged exposure to light or humidity. Optimal storage involves:
- Temperature : +5°C in amber vials to prevent photodegradation .
- Atmosphere : Argon or nitrogen gas to minimize oxidation.
- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer: The (2R,3S) configuration creates steric hindrance that directs nucleophilic attack to specific sites. Computational studies (DFT calculations) can predict transition-state geometries, while kinetic experiments (e.g., SN2 reactions with NaCN in DMF) quantify rate differences between stereoisomers. Comparative analysis with (2S,3R) analogs reveals enantioselectivity trends .
Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer: The compound’s epoxide moiety reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. To validate:
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases) under physiological pH.
- Docking simulations : Use software like AutoDock Vina to model interactions with catalytic pockets .
- Mutagenesis studies : Replace key residues (e.g., Cys→Ala) to confirm binding specificity.
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound's pharmacokinetic properties?
- Methodological Answer: Discrepancies in logP or bioavailability predictions often arise from oversimplified force fields. Mitigation strategies include:
- In vitro validation : Parallel artificial membrane permeability assays (PAMPA) for passive diffusion .
- Parameter refinement : Adjust solvation models in software like Schrödinger to better reflect experimental conditions.
- Meta-analysis : Cross-reference with structurally similar azetidines (e.g., 2-methylazetidin-3-ol derivatives) to identify trends .
Data Contradiction Analysis
Q. How can conflicting NMR and mass spectrometry data for this compound be reconciled?
- Methodological Answer: Contradictions may arise from isotopic impurities or ionization artifacts. Steps:
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₃NO₂ vs. adducts).
- NMR spiking : Add a pure reference standard to distinguish overlapping signals.
- Alternative ionization modes : Use ESI+ vs. APCI+ to assess adduct formation .
Future Research Directions
Q. What unexplored applications of this compound warrant investigation in medicinal chemistry?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
